molecular formula C13H13N3O2 B1367953 N-(5-Amino-2-methoxyphenyl)isonicotinamide CAS No. 926238-30-4

N-(5-Amino-2-methoxyphenyl)isonicotinamide

Cat. No. B1367953
CAS RN: 926238-30-4
M. Wt: 243.26 g/mol
InChI Key: PUKZNHVWUJXYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-methoxyphenyl)isonicotinamide, or NAM-PNI, is an organic compound that has been studied for its potential applications in scientific research. NAM-PNI is a derivative of nicotinamide, an amide of nicotinic acid, and is composed of an amine group and a phenyl ring. NAM-PNI has been found to have a variety of biochemical and physiological effects, and has been studied for its potential use in a variety of laboratory experiments.

Scientific Research Applications

Green Synthesis Using Isonicotinic Acid

Isonicotinic acid has been utilized as a dual and biological organocatalyst in a green and efficient method for synthesizing pyranopyrazoles. This method involves a one-pot four-component condensation reaction, emphasizing the role of isonicotinic acid in promoting green chemistry practices in organic synthesis (Zolfigol et al., 2013).

PET Imaging Agents in Alzheimer's Disease

Isonicotinamide derivatives have been synthesized and explored as potential PET imaging agents for visualizing GSK-3 enzyme activity in Alzheimer's disease. The synthesis involves a series of reactions starting from methyl 2-aminoisonicotinate, highlighting the potential of these derivatives in neurological research and diagnostics (Gao et al., 2017).

Antimicrobial Activity

N-[5-(4-substituted)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives have been synthesized and shown significant antimicrobial activity against various microorganisms. This finding underscores the potential of these derivatives in developing new antimicrobial agents (Mishra et al., 2010).

Corrosion Inhibition

Isonicotinamide derivatives have been studied for their inhibitory effects on steel corrosion in acidic environments. This research is crucial for understanding the chemical properties of these compounds and their potential industrial applications in corrosion control (Ansari et al., 2015).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-12-3-2-10(14)8-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKZNHVWUJXYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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